molecular formula C5H2ClFN2O3 B13421697 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl chloride CAS No. 65202-29-1

5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl chloride

Cat. No.: B13421697
CAS No.: 65202-29-1
M. Wt: 192.53 g/mol
InChI Key: UCCCNAVMLDLYQC-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinecarbonylchloride,5-fluoro-3,4-dihydro-2,4-dioxo-(9ci) is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, a carbonyl chloride group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyrimidinecarbonylchloride,5-fluoro-3,4-dihydro-2,4-dioxo-(9ci) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbonyl Chloride Formation: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyrimidinecarbonylchloride,5-fluoro-3,4-dihydro-2,4-dioxo-(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild heating and the presence of a base like triethylamine.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄; conditions include anhydrous solvents and low temperatures.

    Oxidation: Oxidizing agents like KMnO₄ or CrO₃; conditions include acidic or basic media and controlled temperatures.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols and Amines: Formed from reduction reactions.

    Oxidized Derivatives: Formed from oxidation reactions.

Scientific Research Applications

1(2H)-Pyrimidinecarbonylchloride,5-fluoro-3,4-dihydro-2,4-dioxo-(9ci) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinecarbonylchloride,5-fluoro-3,4-dihydro-2,4-dioxo-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The presence of the fluorine atom and the carbonyl chloride group can significantly influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Pyrimidinecarbonylchloride,3,4-dihydro-2,4-dioxo-(9ci): Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different chemical properties and applications.

Uniqueness

1(2H)-Pyrimidinecarbonylchloride,5-fluoro-3,4-dihydro-2,4-dioxo-(9ci) is unique due to the presence of both the fluorine atom and the carbonyl chloride group, which confer distinct chemical reactivity and potential biological activities. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2,4-dioxopyrimidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O3/c6-4(11)9-1-2(7)3(10)8-5(9)12/h1H,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCCNAVMLDLYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560454
Record name 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-29-1
Record name 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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